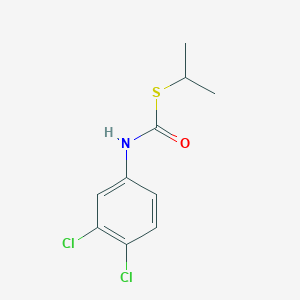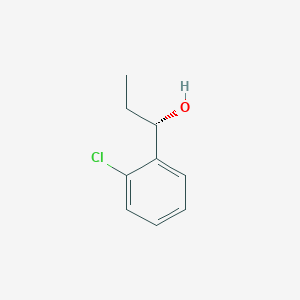
(S)-1-(2-chlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-chlorophenyl)propan-1-ol, also known as chlorphenesin, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Chlorphenesin has shown promise as a useful tool in a variety of research applications due to its unique properties and mechanisms of action.
作用機序
Chlorphenesin acts as a muscle relaxant by inhibiting the release of acetylcholine at the neuromuscular junction. It does this by interfering with the transport of vesicles containing acetylcholine to the presynaptic membrane. This results in a decrease in the amount of acetylcholine released into the synaptic cleft, which in turn leads to a decrease in muscle contraction.
Biochemical and Physiological Effects:
Chlorphenesin has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
実験室実験の利点と制限
One of the main advantages of (S)-1-(2-chlorophenyl)propan-1-oln as a research tool is its ability to selectively target the neuromuscular junction. This makes it a useful tool for studying the mechanisms of action of neurotransmitters and other neuromuscular agents. However, (S)-1-(2-chlorophenyl)propan-1-oln can also have a number of side effects, including drowsiness, dizziness, and gastrointestinal disturbances. These side effects can limit its usefulness in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on (S)-1-(2-chlorophenyl)propan-1-oln. One area of interest is the development of new drugs that target the neuromuscular junction. Chlorphenesin has shown promise as a starting point for the development of new muscle relaxants and other neuromuscular agents. In addition, further research is needed to fully understand the mechanisms of action of (S)-1-(2-chlorophenyl)propan-1-oln and its effects on the nervous system. This could lead to the development of new treatments for a variety of neuromuscular disorders.
合成法
Chlorphenesin can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with propanal in the presence of a reducing agent such as sodium borohydride. Other methods include the reduction of 2-chloroacetophenone with sodium borohydride or the reaction of 2-chlorobenzaldehyde with 1-propanol in the presence of a catalyst such as zinc chloride.
科学的研究の応用
Chlorphenesin has been used in scientific research for a variety of applications. One of its most common uses is as a muscle relaxant in studies of neuromuscular function. It has also been studied for its potential as a treatment for muscle spasms and other muscle-related disorders. In addition, (S)-1-(2-chlorophenyl)propan-1-oln has been used in studies of the nervous system, including investigations into the mechanisms of action of neurotransmitters and the effects of drugs on synaptic transmission.
特性
CAS番号 |
158635-38-2 |
|---|---|
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC名 |
(1S)-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
InChIキー |
UBOFXBQTRQSKMY-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CCC(C1=CC=CC=C1Cl)O |
正規SMILES |
CCC(C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)
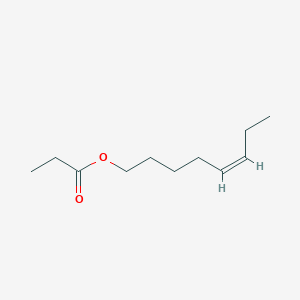

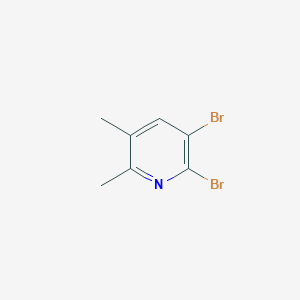
![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
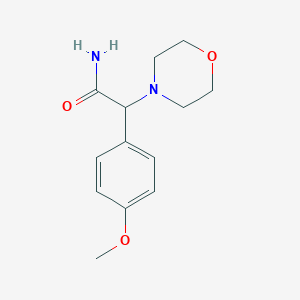

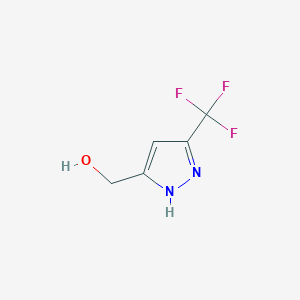
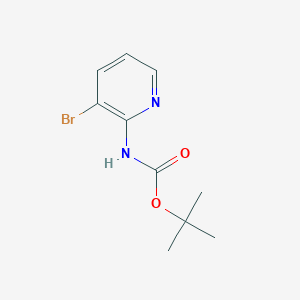
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)


